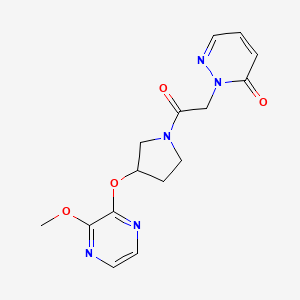

2-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Description

The compound 2-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a heterocyclic molecule featuring a pyridazin-3(2H)-one core substituted with a 2-oxoethyl group linked to a pyrrolidine ring. The pyrrolidine moiety is further functionalized with a 3-methoxypyrazin-2-yloxy group. The methoxy group on the pyrazine ring may enhance lipophilicity and influence electronic properties, while the pyrrolidine scaffold could confer conformational flexibility .

Properties

IUPAC Name |

2-[2-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O4/c1-23-14-15(17-7-6-16-14)24-11-4-8-19(9-11)13(22)10-20-12(21)3-2-5-18-20/h2-3,5-7,11H,4,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQONZEQFXFPONR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCN(C2)C(=O)CN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an electrophilic intermediate.

Introduction of the Methoxypyrazine Moiety: The methoxypyrazine group is often introduced through etherification reactions, where a pyrazine derivative reacts with a methoxy-containing reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and employing purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the methoxypyrazine moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can occur at the pyridazinone core or the pyrrolidine ring using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions on the pyridazinone or pyrazine rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully or partially reduced analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyridazinone core is particularly interesting for designing molecules with biological activity.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The methoxypyrazine moiety could be involved in binding interactions, while the pyridazinone core might play a role in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) 2-(2-Oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one

- Core Structure : Pyridazin-3(2H)-one.

- Substituents : A 2-oxo-2-phenylethyl group at position 2 and a phenyl group at position 4.

- Synthesis : Prepared via alkylation of 5-chloro-6-phenylpyridazin-3(2H)-one with phenacyl bromide in acetone using potassium carbonate as a base .

- Key Differences: The absence of a pyrrolidine-methoxypyrazine substituent reduces steric and electronic complexity.

(b) (R)-4-Chloro-5-(3-((6-(3-(Methoxymethyl)-5-methylisoxazol-4-yl)pyrimidin-4-yl)oxy)pyrrolidin-1-yl)pyridazin-3(2H)-one

- Core Structure : Chlorinated pyridazin-3(2H)-one.

- Substituents : A pyrrolidine ring at position 5, functionalized with a pyrimidin-4-yloxy group bearing a methoxymethyl-isoxazole substituent.

- Synthesis : Multi-step process involving microwave-assisted coupling of boronic acids and palladium catalysts, followed by deprotection .

- Key Differences : The chloro substituent and pyrimidine-isoxazole group introduce distinct electronic effects and steric bulk. The methoxymethyl group may improve solubility relative to the target compound’s methoxypyrazine moiety .

(c) 3-(2-Nitrobenzyl)quinoxalin-2(1H)-ones and Derivatives

- Core Structure: Quinoxalin-2(1H)-one.

- Substituents : 2-Nitrobenzyl groups or fused oxadiazolo/pyrido rings.

- Synthesis : Achieved via reductive cyclization or Mamedov rearrangement .

- Key Differences : The nitro group confers strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This impacts reactivity in biological systems .

Physicochemical and Pharmacological Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| Target Compound | ~405.4 | 1.8 | Methoxypyrazine, pyrrolidine | Kinase inhibition, CNS targets |

| 2-(2-Oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one | 310.3 | 3.2 | Phenyl, ketone | Anti-inflammatory, antimicrobial |

| (R)-4-Chloro-5-(3-((6-(3-(methoxymethyl)-5-methylisoxazol-4-yl)pyrimidin-4-yl)oxy)pyrrolidin-1-yl)pyridazin-3(2H)-one | ~475.9 | 1.5 | Chloro, isoxazole, pyrimidine | Antiviral, anticancer |

Notes:

- The target compound’s methoxypyrazine-pyrrolidine substituent likely enhances hydrogen-bonding capacity compared to phenyl or nitrobenzyl analogues, improving target selectivity .

- Higher molecular weight and polarity may reduce blood-brain barrier penetration relative to simpler phenyl-substituted pyridazinones .

Biological Activity

The compound 2-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a pyridazine core and methoxypyrazine moiety, suggest a variety of pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties.

Structural Overview

The compound's structure can be broken down into several key components:

- Pyridazine Core : A bicyclic structure that may influence the compound's interaction with biological targets.

- Methoxypyrazine Moiety : Known for various therapeutic effects, potentially enhancing the compound's biological profile.

- Pyrrolidine Ring : This cyclic amine may contribute to the compound's pharmacokinetic properties.

Antimicrobial Activity

Compounds with similar structures to this compound have demonstrated significant antimicrobial properties. For instance, derivatives featuring methoxypyrazine groups have shown efficacy against various bacterial and fungal strains, suggesting that this compound may also exhibit similar activity .

Anticancer Potential

Research indicates that compounds related to pyridazine and pyrazine derivatives possess notable cytotoxic effects against cancer cell lines. A study evaluating triazolo-pyridazine derivatives found that some exhibited IC50 values as low as 1.06 μM against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines . This suggests that this compound may similarly induce apoptosis or inhibit proliferation in cancer cells.

Neuroprotective Effects

Certain pyrazine-containing compounds are recognized for their neuroprotective abilities, potentially impacting neurodegenerative diseases. The structural characteristics of this compound may confer similar protective effects against neuronal damage, although specific studies are needed to confirm this hypothesis .

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in critical biological pathways. For example, compounds with similar structures have been shown to inhibit c-Met kinase activity, a target implicated in various cancers . Further molecular docking studies could elucidate the binding affinities and interactions of this compound with key biological targets.

Case Studies and Research Findings

Several studies have investigated compounds structurally related to this compound:

These findings underscore the potential of this class of compounds in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one?

- Methodology : The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of a pyridazinone intermediate (e.g., via condensation of substituted pyridazine precursors under basic conditions like NaOEt).

- Step 2 : Functionalization of the pyrrolidine ring, often through nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction to introduce the 3-methoxypyrazinyloxy group).

- Step 3 : Final assembly via amide or ketone bond formation between intermediates.

- Key Tools : NMR and LC-MS are critical for intermediate validation .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Analytical Workflow :

- Chromatography : HPLC or UPLC with UV/vis detection for purity assessment (>95% purity standard).

- Spectroscopy : H/C NMR for functional group verification; HRMS for molecular weight confirmation.

- Crystallography : Single-crystal X-ray diffraction (if crystallizable) resolves stereochemical ambiguities .

Q. What are the preliminary biological screening strategies for this compound?

- Approach :

- In vitro assays : Target-specific enzyme inhibition (e.g., kinases) or receptor-binding studies (radioligand displacement).

- Cellular models : Cytotoxicity profiling (MTT assay) and phenotypic screening (e.g., apoptosis induction).

- Controls : Use structurally related analogs (e.g., pyridazinone derivatives) for activity benchmarking .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the pyrrolidine-piperazine coupling step?

- Strategies :

- Catalysis : Screen Pd-based catalysts (e.g., Pd(OAc)) or organocatalysts for C–N bond formation.

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- DOE : Design of Experiments (DOE) to identify optimal temperature, stoichiometry, and reaction time .

Q. How to resolve contradictions in bioactivity data across different studies?

- Troubleshooting :

- Structural analogs : Compare activity of derivatives (e.g., methoxy vs. ethoxy substitutions) to identify pharmacophore requirements.

- Assay conditions : Validate buffer pH, co-solvents, and cell line variability (e.g., HEK293 vs. HeLa).

- Stereochemistry : Chiral HPLC to confirm enantiopurity; inactive stereoisomers may skew results .

Q. What computational methods support the design of derivatives with enhanced target affinity?

- In silico Workflow :

- Docking : Use AutoDock Vina to model interactions with target proteins (e.g., G-protein-coupled receptors).

- MD Simulations : AMBER or GROMACS for stability analysis of ligand-receptor complexes.

- QSAR : Quantitative Structure-Activity Relationship models to predict substituent effects .

Q. How to address solubility limitations in pharmacological assays?

- Solutions :

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility.

- Co-solvents : Optimize DMSO concentrations (<1% v/v) to avoid cellular toxicity.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Q. What advanced techniques characterize degradation products under physiological conditions?

- Tools :

- LC-MS/MS : High-resolution tandem MS identifies metabolites or hydrolysis byproducts.

- Forced Degradation : Expose to acidic/basic/oxidative conditions and monitor stability via kinetic studies.

- Isotope Labeling : C-labeled compound tracks degradation pathways .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.